![molecular formula C17H13BrN2O2 B4022425 N-[(4-bromophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4022425.png)
N-[(4-bromophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Übersicht
Beschreibung
N-[(4-bromophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H13BrN2O2 and its molecular weight is 357.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide is 356.01604 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Inhibition of DNA Topoisomerases in Leishmaniasis Treatment
Compounds similar to N-(4-bromobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide, especially those containing indolyl and bromobenzyl groups, have shown promising biological activities. For example, certain indolyl quinolines have been synthesized and demonstrated to inhibit both type I and type II DNA topoisomerases of Leishmania donovani. This suggests a potential for dual inhibitors in the treatment of leishmaniasis, highlighting the role of bromo and indolyl components in drug design for parasitic diseases (Ray et al., 1997).
Anticancer Activity
The incorporation of bromophenol derivatives in the synthesis of compounds has been explored for anticancer activities. A novel bromophenol derivative containing an indolin-2-one moiety has shown significant anticancer activities on human lung cancer cell lines. The compound induces cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS), PI3K/Akt, and the MAPK signaling pathway. This research underscores the potential of bromophenol and indolyl groups in developing new anticancer drugs (Guo et al., 2018).
Antidiabetic Agents
Research on indole-based compounds has also extended to the development of potential antidiabetic agents. A study focusing on the synthesis of N-substituted acetamides highlighted the production of compounds with significant α-glucosidase inhibitory activity. These findings suggest a promising avenue for the use of bromo and indolyl components in creating effective treatments for diabetes (Nazir et al., 2018).
Antimicrobial and Antiallergic Applications
Compounds featuring bromobenzyl and indolyl structures have been synthesized with a focus on antimicrobial and antiallergic activities. This includes the creation of aminobenzylated Mannich bases with studied antimicrobial activity, suggesting the potential for such compounds in treating infections (Nimavat et al., 2004). Additionally, N-(pyridin-4-yl)-(indol-3-yl)acetamides have been identified as potent antiallergic agents, offering insights into the therapeutic possibilities of bromo and indolyl derivatives (Menciu et al., 1999).
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKJDFBKCIYONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


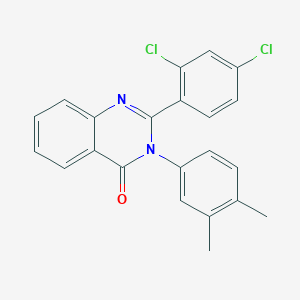
![4,4'-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4022353.png)
![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4022361.png)
![4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline](/img/structure/B4022368.png)
![1-[2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea](/img/structure/B4022372.png)
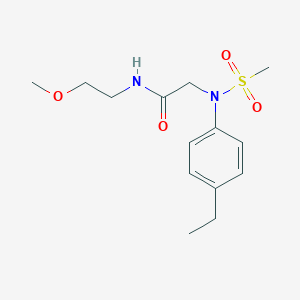
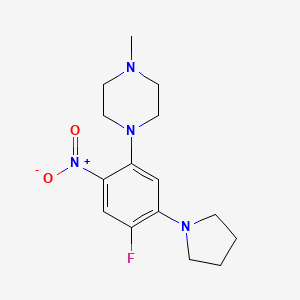
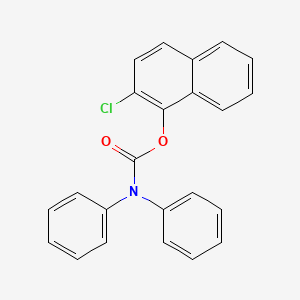
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022428.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B4022434.png)
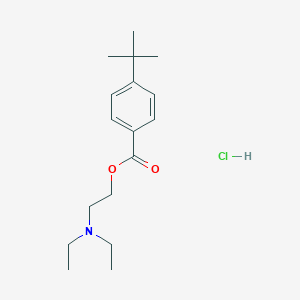
![4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4022452.png)
![5,5'-[(2,5-dimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4022455.png)
![N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B4022468.png)
